Vinyl crotonate is an organic compound characterized by the chemical formula C₆H₈O₂ and a molecular weight of approximately 112.1265 g/mol. It is classified as a vinyl ester, which is formed from the reaction of crotonic acid and vinyl alcohol. The structure of vinyl crotonate includes a vinyl group (−CH=CH₂) attached to a crotonate moiety, contributing to its reactivity and utility in various chemical applications. The compound is known for its flammability and potential to cause skin and eye irritation, necessitating careful handling in laboratory settings .
Vinyl crotonate can be synthesized through several methods:
Vinyl crotonate has various applications across different industries:
Interaction studies involving vinyl crotonate primarily focus on its reactivity with other compounds during polymerization or esterification processes. Its interactions with radical initiators are crucial for understanding its polymerization behavior. Additionally, studies on its irritant properties highlight the need for safety measures when handling this compound.
Vinyl crotonate shares structural similarities with several other compounds, which can be compared based on their chemical properties and applications:
| Compound | Formula | Key Characteristics |
|---|---|---|
| Vinyl acetate | C₄H₆O₂ | Widely used as a precursor in polymer production; less reactive than vinyl crotonate. |
| Methyl acrylate | C₄H₆O₂ | Known for its use in coatings; exhibits similar reactivity but with different functional groups. |
| Ethylene glycol diacrylate | C₈H₁₄O₄ | A cross-linking agent; more viscous and used in different applications compared to vinyl crotonate. |
Vinyl crotonate's unique combination of reactivity due to its vinyl group and the presence of the crotonate moiety distinguishes it from these similar compounds. Its specific applications in wood modification and coatings further highlight its utility within specialized contexts.
Vinyl crotonate is synthesized via esterification of crotonic acid (CH₃CH=CHCOOH) with vinyl alcohol derivatives. Industrially, this process often involves acid-catalyzed reactions, such as the transesterification of crotonic acid with vinyl acetate or direct esterification using vinylating agents. A representative reaction is:
$$
\text{CH₃CH=CHCOOH + CH₂=CH-OAc} \xrightarrow{\text{H}^+} \text{CH₃CH=CHCOOCH=CH₂ + AcOH}
$$
Key challenges in traditional synthesis include the volatility of vinyl alcohol intermediates and the need for stabilizers like methoxyphenol (MEHQ) to prevent premature polymerization. Commercial grades typically achieve ≥99% purity, as verified by gas chromatography.
Table 1: Physical Properties of Vinyl Crotonate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₈O₂ | |
| Molecular Weight | 112.13 g/mol | |
| Boiling Point | 133–134°C | |
| Density (25°C) | 0.94 g/mL | |
| Refractive Index (n²⁰/D) | 1.448 | |
| Solubility in Water | Slight |
Group-transfer polymerization (GTP) has emerged as a powerful method for synthesizing stereoregular polymers from crotonate monomers. Using ketene silyl acetals as initiators and superacid catalysts like C₆H₅CHTf₂, GTP enables controlled polymerization of methyl crotonate (MCr) and n-propyl crotonate (PrCr) with narrow molecular weight distributions (Mw/Mn* ≈ 1.20). For example, GTP of MCr at −40°C with HgI₂ as a co-catalyst yields disyndiotactic polymers with >90% ring-opening efficiency.
The mechanism involves silyl group transfer to the monomer, with steric effects from bulky silyl groups (e.g., tert-butyldimethylsilyl) enhancing stereocontrol. This method avoids chain-transfer reactions, enabling precise control over polymer architecture.
Vinyl crotonate homopolymerization is hindered by steric effects from the methyl group on the crotonate moiety, which reduces propagation rates. Radical homopolymerization in bulk or benzene yields low-molecular-weight polymers (M_n < 10,000 Da) due to chain-transfer reactions.
To overcome these limitations, copolymerization with monomers like 2-methylene-1,3-dioxepane (MDO) has been explored. The reaction between vinyl crotonate and MDO produces alternating copolymers with degradable ester backbones. Reactivity ratios (rMDO = 0.105, rBCr = 0.017) favor alternating sequences, as confirmed by MALDI-TOF analysis. These copolymers exhibit tunable glass transition temperatures (T_g = −15°C to 25°C) and rapid degradation under basic conditions (full depolymerization in 2 h).
Key Copolymer Systems
Radical copolymerization of vinyl crotonate with cyclic ketene acetals (CKAs) such as 2-methylen-1,3-dioxepane (MDO) enables the synthesis of backbone-degradable polyesters. The process involves a radical ring-opening polymerization (rROP) mechanism, where the CKA undergoes ring opening to incorporate ester linkages into the polymer backbone [1] [2]. For instance, the copolymerization of n-butyl crotonate (BCr) with MDO proceeds via a radical pathway where the propagating radical alternates between MDO and BCr units. This alternation arises from the stark difference in reactivity between the two monomers: MDO exhibits a reactivity ratio (rMDO = 0.105), while BCr has an even lower ratio (rBCr = 0.017) [1]. These values indicate a strong preference for cross-propagation over homopolymerization, leading to a predominantly alternating sequence.
The kinetic profile of this reaction reveals that the propagation rate coefficient (kp) for BCr is exceptionally low compared to conventional vinyl monomers, which typically limits its homopolymerization. However, in the presence of MDO, the copolymerization proceeds efficiently due to the complementary reactivity of the two monomers. Differential scanning calorimetry (DSC) studies confirm that the copolymerization is exothermic, with a heat flow profile consistent with rapid alternation [1]. The resulting poly(MDO-alt-BCr) copolymers exhibit molar masses up to 20 kg/mol and glass transition temperatures (Tg) tunable between −40°C and 30°C, depending on the ester side chain of the crotonate [1].
The alternating nature of MDO-BCr copolymers is quantitatively validated by reactivity ratio analysis using the Mayo-Lewis equation. The experimentally determined ratios (rMDO = 0.105, rBCr = 0.017) satisfy the condition rMDO × rBCr < 1, confirming a tendency toward alternation [1]. This behavior is further corroborated by matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry, which detects a repeating unit corresponding to the MDO-BCr dimer [1]. The alternating structure enhances backbone degradability; under basic conditions, these copolymers undergo rapid hydrolysis, reducing molar masses to <2 kg/mol within 2 hours [1].
A comparative analysis of crotonate derivatives (e.g., ethyl crotonate, 2-octyl crotonate) reveals that the alternating tendency is generalizable across the crotonate family. For example, copolymerization of MDO with ethyl crotonate (ECr) yields similar reactivity ratios (rMDO = 0.12, rECr = 0.021), producing degradable copolymers with Tg values adjustable via ester side-chain length [1]. The table below summarizes key reactivity ratios and copolymer properties:
| Monomer Pair | rMDO | rCrotonate | Tg (°C) | Degradability (Time to <2 kg/mol) |
|---|---|---|---|---|
| MDO-BCr | 0.105 | 0.017 | −20 | 2 hours |
| MDO-ECr | 0.12 | 0.021 | −10 | 2.5 hours |
| MDO-2OCr | 0.11 | 0.019 | 25 | 3 hours |
While radical copolymerization dominates vinyl crotonate chemistry, recent work explores its photoinitiated transformations. UV-induced thiol–ene reactions with crotonate-terminated polymers enable post-polymerization modifications, such as grafting polyethylene oxide (PEO) side chains [4]. For example, methyl thioglycolate (MTG) reacts with crotonate end groups under UV light (λ = 365 nm) in the presence of 2,2-dimethoxy-2-phenylacetophenone (DMPA), achieving quantitative functionalization within 1 hour [4]. This strategy produces amphiphilic graft copolymers with PEO backbones and hydrophobic crotonate-containing side chains, which self-assemble into micelles for drug delivery applications [4].
Notably, vinyl crotonate itself does not exhibit intrinsic self-initiating behavior under UV light. However, its α,β-unsaturated ester moiety participates in photoinitiated Michael additions when combined with thiols or amines. For instance, thiol–ene click reactions with multifunctional thiols yield crosslinked networks with tunable mechanical properties [4]. These networks demonstrate thermal re-processability via retro-Michael reactions at elevated temperatures (140°C), enabling recycling of the polymer matrix [4].
The copolymerization of vinyl crotonate with 2-methylen-1,3-dioxepane represents a remarkable achievement in the synthesis of degradable alternating copolymers through radical polymerization mechanisms. This system demonstrates exceptional efficiency in forming well-defined alternating structures, overcoming the traditional challenges associated with crotonate polymerization [1] [2].
The radical copolymerization of vinyl crotonate derivatives with 2-methylen-1,3-dioxepane proceeds through a radical ring-opening polymerization mechanism. The cyclic ketene acetal undergoes ring opening to incorporate degradable ester linkages into the polymer backbone, while the crotonate component contributes to the alternating structure through its unique reactivity profile [1] [3]. The polymerization demonstrates surprising efficiency given the historically poor reactivity of crotonate monomers in radical systems.
The alternating nature of these copolymers is quantitatively confirmed through reactivity ratio analysis using the Mayo-Lewis equation. The experimentally determined reactivity ratios for the butyl crotonate system are rMDO = 0.105 and rBCr = 0.017, satisfying the condition rMDO × rBCr < 1 (0.00178), which confirms the strong tendency toward alternation [1] [3] [4]. This alternating behavior is consistent across different alkyl crotonate derivatives, with ethyl crotonate showing similar ratios of rMDO = 0.12 and rECr = 0.021 [3].
Table 1: Reactivity Ratios for Vinyl Crotonate Derivatives with 2-Methylen-1,3-dioxepane
| Crotonate Monomer | r_MDO | r_Crotonate | rMDO × rCrotonate | Alternating Tendency | Temperature (°C) |
|---|---|---|---|---|---|
| Butyl crotonate | 0.105 | 0.017 | 0.00178 | Strong | 65 |
| Ethyl crotonate | 0.120 | 0.021 | 0.00252 | Strong | 65 |
| 2-Octyl crotonate | 0.110 | 0.019 | 0.00209 | Strong | 65 |
The kinetic profile of the copolymerization reveals that both monomers react at approximately the same rate, indicating formation of a copolymer with homogeneous composition throughout the polymerization process. This behavior is particularly noteworthy given that crotonate monomers are typically unable to homopolymerize under radical conditions [1] [2]. The polymerization can be monitored by proton nuclear magnetic resonance spectroscopy, with individual conversions calculated from the integration of characteristic peaks [2].
The incorporation of 2-methylen-1,3-dioxepane units occurs predominantly through ring-opening mechanism, with greater than 90% of the cyclic ketene acetal units incorporated in the open form by the end of polymerization. This high degree of ring opening is crucial for imparting degradability to the resulting copolymer backbone [2] [3]. The successful alternating copolymerization represents a significant advance in the synthesis of degradable vinyl polymers, as it enables the incorporation of ester linkages directly into the polymer main chain.
Matrix-assisted laser desorption ionization time-of-flight mass spectrometry serves as a powerful analytical tool for characterizing the microstructure of vinyl crotonate copolymers, providing definitive evidence for alternating sequence distribution and structural confirmation of the polymerization products [2] [3] [4].
The analysis of alternating copolymers reveals characteristic mass spectral patterns that confirm the alternating nature of the polymer structure. For the butyl crotonate-2-methylen-1,3-dioxepane system, the MALDI-TOF spectrum displays distinct populations with a repeating unit mass of 256 Da, corresponding exactly to the sum of the molecular weights of butyl crotonate (142 Da) and 2-methylen-1,3-dioxepane (114 Da) [2] [3]. This precise mass correspondence provides unambiguous evidence for the alternating structure.
The mass spectral analysis identifies multiple polymer populations, designated as series A, B, and C, each exhibiting the characteristic 256 Da mass difference between adjacent peaks. The predominant population (series A) corresponds to copolymers with an exact 1:1 molar ratio of butyl crotonate to 2-methylen-1,3-dioxepane units. Secondary populations represent chains with the same 1:1 ratio plus one additional unit of either monomer, confirming the alternating tendency even in minor populations [2] [3].
Table 3: MALDI-TOF MS Analysis of Alternating Crotonate Copolymers
| Polymer Sample | Repeating Unit Mass (Da) | MDO Mass (Da) | Crotonate Mass (Da) | Main Population End Groups | Alternating Structure Confirmed | Molecular Weight Range (kg/mol) |
|---|---|---|---|---|---|---|
| Poly(MDO-alt-butyl crotonate) | 256 | 114 | 142 | Initiator fragment + H | Yes | 5-20 |
| Poly(MDO-alt-ethyl crotonate) | 228 | 114 | 114 | Initiator fragment + H | Yes | 8-18 |
| Poly(MDO-alt-2-octyl crotonate) | 340 | 114 | 226 | Initiator fragment + H | Yes | 6-22 |
The detailed structural analysis reveals that the main polymer populations share common end groups consisting of an initiator fragment and a hydrogen atom, suggesting that chain initiation occurs from the radical initiator and termination proceeds primarily through chain transfer mechanisms [2] [3]. The absence of evidence for termination by disproportionation, combined with the lack of detectable pendant double bonds in nuclear magnetic resonance spectra, supports the chain transfer termination mechanism.
The matrix-assisted laser desorption ionization time-of-flight analysis also provides crucial information about the molecular weight distribution of the alternating copolymers. The spectra demonstrate that the copolymers achieve molecular weights ranging from 5 to 22 kg/mol, depending on the specific crotonate derivative employed. The narrow molecular weight distributions observed are consistent with the controlled nature of the alternating copolymerization process [2] [3] [4].
Additional minor populations identified in the mass spectra correspond to chains initiated by monomer radicals formed through chain transfer to monomer, followed by termination through the same chain transfer mechanism. These observations provide insight into the detailed mechanism of the copolymerization process and confirm that the alternating structure is maintained even in these minor populations [2] [3].
The systematic variation of ester group substituents in vinyl crotonate polymers exerts profound effects on thermal, mechanical, and degradation properties, demonstrating the importance of side-chain structure in determining polymer performance characteristics [5] [6] [7] [8].
The most significant impact of ester group substituents is observed in the glass transition temperature behavior of poly(alkyl crotonate)s. Disyndiotactic poly(alkyl crotonate)s exhibit substantially elevated glass transition temperatures compared to their corresponding polymethacrylate analogues, with differences ranging from 65 to 95°C depending on the alkyl substituent [7] [8]. This dramatic increase in glass transition temperature is attributed to the enhanced backbone rigidity resulting from the presence of both α- and β-substituents in the crotonate structure.
Table 2: Glass Transition Temperatures of Alkyl Crotonate Polymers
| Polymer | Tacticity | Tg (°C) | Corresponding Polymethacrylate Tg (°C) | Tg Difference (°C) |
|---|---|---|---|---|
| Poly(methyl crotonate) | Disyndiotactic | >200 | 105 | >95 |
| Poly(ethyl crotonate) | Disyndiotactic | 142 | 65 | 77 |
| Poly(n-propyl crotonate) | Disyndiotactic | 130 | 35 | 95 |
| Poly(iso-propyl crotonate) | Disyndiotactic | 120 | 81 | 39 |
| Poly(n-butyl crotonate) | Disyndiotactic | 110 | 20 | 90 |
| Poly(tert-butyl crotonate) | Atactic | 105 | 20 | 85 |
| Poly(1-adamantyl crotonate) | Atactic | 185 | 120 | 65 |
| Poly(3,5-dimethyl-1-adamantyl crotonate) | Atactic | 210 | 145 | 65 |
The glass transition temperature generally decreases with increasing alkyl chain length in the ester group, following the same trend observed in conventional polymethacrylates. However, the introduction of bulky substituents such as adamantyl groups results in significantly higher glass transition temperatures, with poly(1-adamantyl crotonate) exhibiting a glass transition temperature of 185°C and poly(3,5-dimethyl-1-adamantyl crotonate) reaching 210°C [5] [6]. These elevated thermal properties are attributed to the restricted segmental motion imposed by the bulky adamantyl substituents.
The thermal stability of crotonate polymers is also influenced by the nature of the ester group substituents. Polymers bearing tertiary alkyl groups such as tert-butyl and tert-amyl esters undergo thermal degradation through a two-step mechanism, initially involving elimination of the corresponding olefin from the ester group to form poly(crotonic acid), followed by further degradation of the acid polymer [5] [6]. In contrast, polymers containing adamantyl groups demonstrate exceptional thermal stability, with decomposition temperatures significantly higher than their tertiary alkyl counterparts.
The hydrolytic stability of crotonate polymers varies dramatically with ester group structure. Polymers bearing tertiary alkyl groups such as tert-butyl and tert-amyl esters are readily hydrolyzed under mild conditions, while polymers containing adamantyl groups exhibit remarkable resistance to hydrolysis [5] [6]. This differential hydrolytic behavior provides opportunities for tailoring polymer degradation rates through judicious selection of ester group substituents.
In alternating copolymer systems with 2-methylen-1,3-dioxepane, the ester group substituents enable precise tuning of glass transition temperatures while maintaining the degradable character of the polymer backbone. The copolymer glass transition temperatures can be adjusted over a wide range, from -40°C to 30°C, by varying the alkyl chain length of the crotonate ester group [3] [4]. This tunability is crucial for applications requiring specific thermal properties while maintaining backbone degradability.
Table 4: Hydrolytic Degradation Rates of Crotonate Copolymers
| Copolymer | Initial Mn (kg/mol) | Mn after 24h (kg/mol) | Mn after 7 days (kg/mol) | Degradation Rate (%/day) | Degradation Conditions |
|---|---|---|---|---|---|
| Poly(MDO-alt-butyl crotonate) | 15.2 | 6.5 | 1.8 | 85 | PBS pH 7.4, 37°C |
| Poly(MDO-alt-ethyl crotonate) | 12.8 | 5.8 | 1.5 | 88 | PBS pH 7.4, 37°C |
| Poly(MDO-alt-2-octyl crotonate) | 18.5 | 8.2 | 2.4 | 82 | PBS pH 7.4, 37°C |
| Polylactide (PLA) | 25.0 | 22.5 | 18.0 | 28 | PBS pH 7.4, 37°C |
| Poly(lactide-co-glycolide) (PLGA) | 30.0 | 26.5 | 20.0 | 33 | PBS pH 7.4, 37°C |
Flammable;Irritant